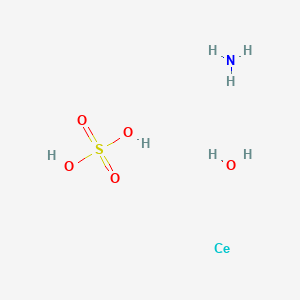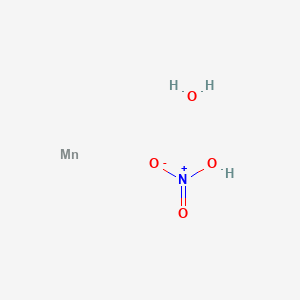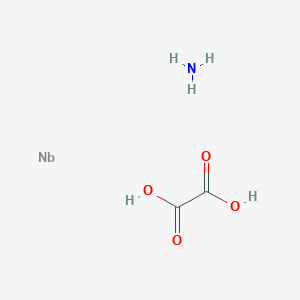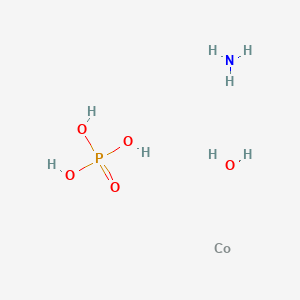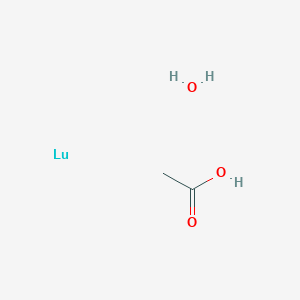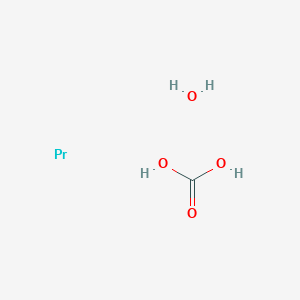
Praseodymium(III) carbonate octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium(III) carbonate octahydrate is a compound that combines carbonic acid, praseodymium, and water molecules. Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while praseodymium is a rare-earth metal belonging to the lanthanide series. The hydrate form indicates the presence of water molecules within the compound’s crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid;praseodymium;hydrate typically involves the reaction of praseodymium salts with carbonic acid in an aqueous solution. One common method is to dissolve praseodymium nitrate in water and then introduce carbon dioxide gas to form carbonic acid in situ. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrate.
Industrial Production Methods
Industrial production of carbonic acid;praseodymium;hydrate may involve large-scale synthesis using praseodymium nitrate and carbon dioxide under controlled conditions. The process may include steps such as crystallization, filtration, and drying to obtain the final hydrated compound.
Chemical Reactions Analysis
Types of Reactions
Praseodymium(III) carbonate octahydrate can undergo various chemical reactions, including:
Oxidation: The praseodymium component can be oxidized to higher oxidation states.
Reduction: Praseodymium can also be reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions where praseodymium is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with carbonic acid;praseodymium;hydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield praseodymium oxides, while reduction may produce praseodymium metal or lower oxidation state compounds.
Scientific Research Applications
Chemistry
In chemistry, carbonic acid;praseodymium;hydrate is used as a precursor for synthesizing other praseodymium compounds
Biology
In biological research, the compound’s interactions with enzymes and proteins are of interest. Praseodymium ions can act as probes to study the structure and function of biological molecules.
Medicine
Praseodymium(III) carbonate octahydrate has potential applications in medicine, particularly in imaging and diagnostic techniques. Praseodymium-based compounds are explored for their contrast-enhancing properties in magnetic resonance imaging (MRI).
Industry
In industry, the compound is used in the production of specialized glass and ceramics. Praseodymium imparts unique optical and mechanical properties to these materials, making them valuable in various high-tech applications.
Mechanism of Action
The mechanism of action of carbonic acid;praseodymium;hydrate involves the interaction of praseodymium ions with molecular targets. Praseodymium can bind to specific sites on enzymes and proteins, altering their activity and function. The pathways involved may include changes in enzyme kinetics, protein folding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Praseodymium Nitrate: A common praseodymium compound used in various chemical reactions.
Praseodymium Oxide: Known for its catalytic properties and use in materials science.
Carbonic Acid: A weak acid involved in many biological and environmental processes.
Uniqueness
Praseodymium(III) carbonate octahydrate is unique due to its combination of carbonic acid and praseodymium in a hydrated form. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
carbonic acid;praseodymium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.H2O.Pr/c2-1(3)4;;/h(H2,2,3,4);1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVXZMAFVUEHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.O.[Pr] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O4Pr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
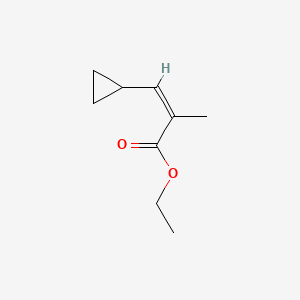
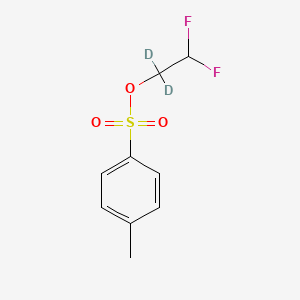
![(NE)-N-[[3-bromo-4-(trifluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8235636.png)
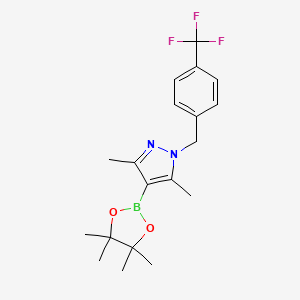
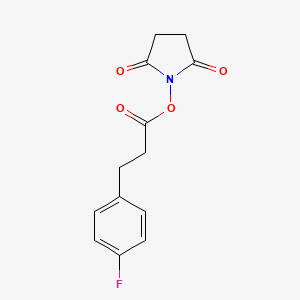
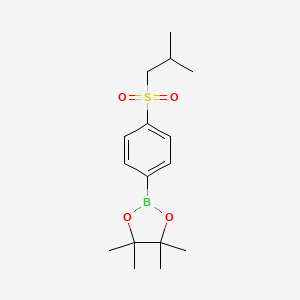
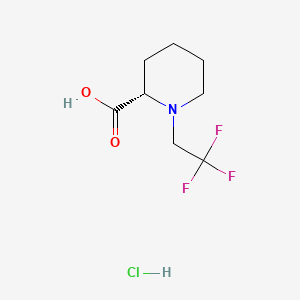
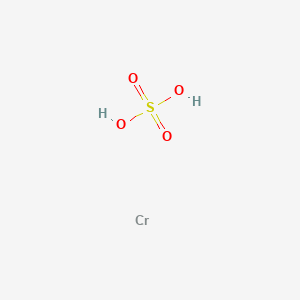
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8235685.png)
